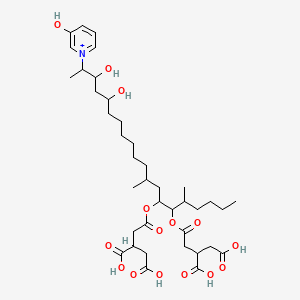
Fumonisin FP2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumonisin FP2, also known as fumonisin FP(2), belongs to the class of organic compounds known as hexacarboxylic acids and derivatives. These are carboxylic acids containing exactly six carboxyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Toxicological Effects
Human Health Risks
Fumonisin FP2 is primarily associated with hepatotoxicity and carcinogenicity. Research indicates that exposure to fumonisins, including FP2, can lead to increased incidences of hepatocellular carcinoma in animal models. For instance, studies have shown that animals exposed to Fumonisin B1 (FB1), a closely related compound, exhibited elevated serum sphingolipid levels, which may serve as biomarkers for exposure and reflect mechanisms of toxicity that could promote carcinogenesis .
Animal Health Implications
In animal studies, this compound has been linked to several health issues, including equine leukoencephalomalacia (ELEM) in horses. The development of ELEM is influenced by factors such as dietary contamination levels and the duration of exposure . Additionally, fumonisins can impair immune function and exacerbate inflammatory conditions in animal models, as demonstrated in studies involving psoriasis-like symptoms in mice .
Agricultural Applications
Control Measures
Research has focused on biological control methods to mitigate the production of fumonisins in crops. Antioxidants such as butylated hydroxyanisole (BHA) and propylparaben have shown efficacy in inhibiting the growth of Fusarium species and reducing fumonisin production under various conditions . This approach is essential for ensuring crop safety and reducing the risk of mycotoxin contamination in food supplies.
Detection Methods
Accurate detection of this compound in agricultural products is crucial for food safety. Analytical methods, including high-performance liquid chromatography (HPLC) combined with immunoaffinity column cleanup, have been developed to quantify fumonisins in corn products effectively. These methods provide reliable detection limits and recovery rates essential for regulatory compliance .
Hepatocellular Carcinoma Risk Assessment
A significant study assessed the risk of hepatocellular carcinoma associated with fumonisin exposure among populations consuming contaminated corn products. The findings indicated a correlation between high levels of fumonisins in food and increased cancer incidence, particularly in regions with endemic esophageal cancer .
| Study Parameters | Findings |
|---|---|
| Population Studied | High-risk regions for esophageal cancer |
| Fumonisin Levels | Average 2.84 mg/kg detected |
| Cancer Incidence | Higher rates correlated with elevated FB1 levels |
Equine Leukoencephalomalacia
A case study on ELEM highlighted the clinical signs associated with fumonisin exposure in horses. The study documented neurological symptoms and confirmed fumonisin presence in contaminated feed samples, emphasizing the need for stringent monitoring of feed quality to prevent outbreaks .
| Clinical Signs | Feed Contamination Levels |
|---|---|
| Neurological symptoms | Detected FB1 levels: 5-20 mg/kg |
Propiedades
Número CAS |
182063-59-8 |
|---|---|
Fórmula molecular |
C39H62NO15+ |
Peso molecular |
784.9 g/mol |
Nombre IUPAC |
2-[2-[6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C39H61NO15/c1-5-6-13-25(3)37(55-36(49)21-28(39(52)53)19-34(46)47)32(54-35(48)20-27(38(50)51)18-33(44)45)17-24(2)12-9-7-8-10-14-29(41)22-31(43)26(4)40-16-11-15-30(42)23-40/h11,15-16,23-29,31-32,37,41,43H,5-10,12-14,17-22H2,1-4H3,(H4-,42,44,45,46,47,50,51,52,53)/p+1 |
Clave InChI |
UJUDXXXTXOWVKA-UHFFFAOYSA-O |
SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
SMILES canónico |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Sinónimos |
fumonisin FP(2) fumonisin FP2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















